molecular formula C11H4ClF6N3OS B1487041 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 1823183-23-8

2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No.: B1487041
CAS No.: 1823183-23-8
M. Wt: 375.68 g/mol
InChI Key: CAMFZQLERRVICT-UHFFFAOYSA-N
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Description

The compound “2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one” is a complex organic molecule. It contains several functional groups, including a pyridine ring and a pyrimidinone ring, both of which are substituted with trifluoromethyl groups .

Scientific Research Applications

Halogen Chemistry in Pyridines

Halogen shuffling in pyridines, such as 2-chloro-6-(trifluoromethyl)pyridine, has been studied for its applications in selective electrophilic substitutions. This chemistry allows for the creation of iodine derivatives, which are valuable for further manipulations in reaction sequences, including halogen/metal exchange and electrophilic trapping (Mongin et al., 1998).

Inhibitors of Gene Expression

Research has been conducted on compounds such as N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. This highlights the potential of using these compounds in controlling gene expression and understanding their oral bioavailability and activity (Palanki et al., 2000).

Antithyroid Drug Potential

5-Trifluoromethyl-pyridine-2-thione, a compound structurally related to the query compound, has been studied for its potential as an antithyroid drug. Its behavior with molecular iodine and the formation of complexes in dilute chloroform solutions have been investigated, indicating its potential medicinal applications (Chernov'yants et al., 2011).

Novel Analogues in Medicinal Chemistry

The synthesis of novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues has been explored. These compounds have potential applications in medicinal chemistry, as indicated by their detailed structural and spectroscopic characterization (Shankar et al., 2021).

Use in Agrochemicals and Pharmaceuticals

The use of 2-chloro-5-trifluromethyl pyridine as intermediates in pharmaceuticals, agrochemicals, and particularly in herbicides, has been summarized. This indicates the compound's relevance in various industries, including agriculture and medicine (Zheng-xiong, 2004).

Application in OLED Technology

Compounds related to the query, such as pyrimidine chelates, have been used in the synthesis of heteroleptic Ir(III) metal complexes for application in organic light-emitting diodes (OLEDs). This demonstrates their potential in advanced technological applications like display technology (Chang et al., 2013).

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF6N3OS/c12-5-1-4(10(13,14)15)3-19-8(5)23-9-20-6(11(16,17)18)2-7(22)21-9/h1-3H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMFZQLERRVICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SC2=NC(=CC(=O)N2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF6N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
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2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
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2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
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2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
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2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Reactant of Route 6
2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one

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